[Cyclopropyl(4-fluorophenyl)methyl](methyl)amine
Overview
Description
Cyclopropyl(4-fluorophenyl)methyl](methyl)amine: is a chemical compound characterized by its unique structure, which includes a cyclopropyl group, a fluorophenyl group, and a methylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine typically involves the following steps:
Formation of Cyclopropyl(4-fluorophenyl)methyl Halide: This can be achieved by reacting cyclopropyl(4-fluorophenyl)methanol with a halogenating agent such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Amination Reaction: The resulting halide is then reacted with methylamine (CH₃NH₂) to form the desired product.
Industrial Production Methods: In an industrial setting, the production of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds.
Reduction: Reduction reactions can be performed to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine oxide.
Reduction Products: Cyclopropyl(4-fluorophenyl)methylamine.
Substitution Products: Various substituted amine derivatives.
Scientific Research Applications
Chemistry: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including its role as a ligand for certain receptors and enzymes.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals targeting various diseases.
Industry: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which Cyclopropyl(4-fluorophenyl)methyl](methyl)amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Cyclopropyl(3-fluorophenyl)methyl](methyl)amine
Cyclopropyl(2-fluorophenyl)methyl](methyl)amine
Cyclopropyl(4-chlorophenyl)methyl](methyl)amine
Uniqueness: Cyclopropyl(4-fluorophenyl)methyl](methyl)amine stands out due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of Cyclopropyl(4-fluorophenyl)methyl](methyl)amine in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Properties
IUPAC Name |
1-cyclopropyl-1-(4-fluorophenyl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-13-11(8-2-3-8)9-4-6-10(12)7-5-9/h4-8,11,13H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUWJZWCBWUZKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CC1)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.